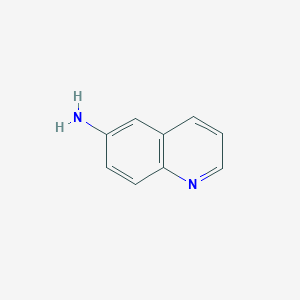

6-Aminoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSRSRITMWVIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206725 | |

| Record name | 6-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-15-4 | |

| Record name | 6-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7T264NL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 6-Aminoquinoline in High-Sensitivity Biochemical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative biochemical analysis, the precise and sensitive measurement of amino acids and other primary and secondary amines is a frequent necessity. Applications range from determining the composition of protein hydrolysates and monitoring cell culture media to detailed metabolomic studies. A cornerstone of modern amino acid analysis is pre-column derivatization, a technique that chemically modifies the target analytes to enhance their detectability. This guide focuses on the application and methodology of 6-Aminoquinoline, a key component in one of the most robust and widely adopted derivatization systems for high-sensitivity analysis.

While this compound itself is a versatile chemical intermediate, its most prominent role in biochemical analysis is as the precursor to the highly reactive labeling reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Marketed by Waters Corporation as the AccQ•Tag™ reagent, AQC reacts with primary and secondary amines to yield stable, highly fluorescent derivatives.[1][2] This pre-column derivatization enables subsequent separation by reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and quantification with exceptional sensitivity using fluorescence or UV detection.[3][4] This document provides an in-depth technical overview of the principles, protocols, and performance of the AQC derivatization method.

Chemical Principle of AQC Derivatization

The core of the method is the reaction between 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and the amino group of an analyte. AQC is an activated carbamate, where the N-hydroxysuccinimide (NHS) group is an excellent leaving group. The reaction is a nucleophilic substitution, where the nitrogen atom of a primary or secondary amine attacks the carbonyl carbon of the AQC reagent. This results in the formation of a stable, fluorescent N-substituted urea derivative and the release of NHS.[5]

The reaction is rapid and proceeds to completion under mild, buffered conditions, typically at a pH between 8.2 and 10.0. Excess reagent is hydrolyzed, and one of the main by-products, this compound (AMQ), is also fluorescent but can be chromatographically resolved from the analyte derivatives.

References

- 1. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 3. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Aminoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core, substituted with an amino group at the 6-position, imparts unique chemical properties that have been exploited in the development of various therapeutic agents and functional molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a quinoline ring system with an amino group attached to the carbon atom at the sixth position.

| Identifier | Value |

| IUPAC Name | quinolin-6-amine |

| CAS Number | 580-15-4[1] |

| Molecular Formula | C₉H₈N₂[1] |

| SMILES | C1=CC2=C(C=CC(=C2)N)N=C1[1] |

| InChI | InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Weight | 144.17 g/mol |

| Appearance | Dark yellow to brown crystalline powder |

| Melting Point | 115-119 °C |

| Boiling Point | 146 °C at 0.3 mmHg |

| Solubility | Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water. |

| pKa | 5.63 (at 20 °C) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its consistent production and characterization in a research environment.

Synthesis via Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The following protocol outlines a general procedure for the synthesis of quinoline, which can be adapted for this compound starting from p-phenylenediamine.

Reaction Scheme:

Caption: General scheme of the Skraup synthesis of quinoline.

Procedure:

-

Dehydration of Glycerol: In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a reaction vessel equipped with a reflux condenser and a mechanical stirrer. Heat the mixture to dehydrate the glycerol to acrolein.[2]

-

Reaction with Aniline: To the mixture, slowly add the aniline derivative (in this case, p-phenylenediamine for the synthesis of this compound). An exothermic reaction is expected, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

Addition of Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture. Ferrous sulfate can be added to moderate the typically vigorous reaction.

-

Heating and Reflux: Heat the reaction mixture under reflux for several hours to drive the cyclization and aromatization steps to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude this compound can be purified by steam distillation or column chromatography.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of this compound from reaction byproducts.

Workflow:

Caption: Workflow for the purification of this compound by column chromatography.

Procedure:

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol) to elute the compounds based on their polarity. A typical gradient might start with 100% hexane and gradually move to a mixture of hexane and ethyl acetate.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the composition of the fractions using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can also be employed for analysis and purification.

Spectral Analysis

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the tube is appropriate for the spectrometer (typically 4-5 cm).

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling constants provide information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the this compound molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Mount the pellet in the sample holder of the FTIR spectrometer.

Expected Absorptions: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and N-H bending vibrations.

Mass Spectrometry (MS)

Sample Preparation and Ionization:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

The choice of ionization method depends on the mass spectrometer available. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. Atmospheric pressure chemical ionization (APCI) can also be used.

-

For ESI, the sample solution is infused into the mass spectrometer.

Expected Result: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.

Role in Drug Development

This compound is a valuable scaffold in drug discovery, particularly in the development of antimalarial agents and compounds targeting the central nervous system.

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The proposed mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the malaria parasite.

Proposed Mechanism of Action:

Caption: Proposed mechanism of action of quinoline antimalarials.

The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Quinoline-containing drugs are thought to interfere with this detoxification process by forming a complex with heme, which then caps the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.

5-HT₄ Receptor Agonists

The this compound scaffold has been utilized in the design and synthesis of ligands for the serotonin 5-HT₄ receptor, which is a target for the treatment of various gastrointestinal and central nervous system disorders. The amino group at the 6-position provides a key point for chemical modification and the introduction of side chains that can interact with the receptor binding site. The synthesis of these derivatives often involves the acylation or alkylation of the 6-amino group to introduce the desired pharmacophoric features. The development of selective 5-HT₄ receptor agonists based on the this compound scaffold is an active area of medicinal chemistry research.

Conclusion

This compound is a versatile chemical entity with significant importance in the field of drug discovery and development. Its well-defined chemical properties and structure, coupled with established synthetic and analytical methodologies, make it an attractive starting point for the creation of novel bioactive molecules. The continued exploration of the this compound scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Synthesis of 6-Aminoquinoline for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two robust and commonly employed methods for the laboratory-scale synthesis of 6-aminoquinoline, a crucial intermediate in the development of pharmaceuticals, particularly antimalarial agents, and a valuable building block in organic synthesis.[1] The methodologies detailed herein are the Skraup synthesis of 6-nitroquinoline followed by reduction, and the palladium-catalyzed Buchwald-Hartwig amination. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to facilitate practical application in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1] Notably, they form the core structure of several antimalarial drugs. The demand for efficient and scalable synthetic routes to access this key intermediate is therefore of high importance for both academic research and industrial drug development. This guide presents two distinct and reliable synthetic strategies, each with its own set of advantages and considerations.

Method 1: Skraup Synthesis and Subsequent Reduction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[2][3][4] This approach involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. In this protocol, 4-nitroaniline is used as the starting material to produce 6-nitroquinoline, which is then reduced to the target compound, this compound.

Experimental Protocol

Step 1: Synthesis of 6-Nitroquinoline via Skraup Reaction

-

In a 250 mL three-necked flask equipped with a thermometer and a condenser, add 65 mL (0.89 mol) of glycerin.

-

Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while keeping the temperature below 70 °C.

-

Add 40 g (0.29 mol) of 4-nitroaniline in portions to the mixture. The temperature of the reaction will rise to 85 °C.

-

After the addition is complete, add a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water dropwise over 20 minutes.

-

Slowly heat the reaction mixture to 135 °C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.

-

Adjust the pH to 3-4 with a saturated sodium hydroxide solution.

-

Filter the precipitate, wash the filter cake with water until neutral, and dry it under vacuum at 80 °C to yield 6-nitroquinoline.

Step 2: Reduction of 6-Nitroquinoline to this compound

-

In a suitable reaction vessel, add 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C catalyst, and 250 mL of ethanol.

-

Stir the mixture and heat it under reflux in an oil bath for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 followed by 1:3) to obtain pure this compound as light yellow crystals.

Data Presentation

| Parameter | Step 1: Skraup Synthesis | Step 2: Reduction |

| Starting Material | 4-Nitroaniline | 6-Nitroquinoline |

| Key Reagents | Glycerin, H₂SO₄, I₂/KI | 80% Hydrazine hydrate, 10% Pd/C |

| Solvent | None (Glycerin acts as solvent) | Ethanol |

| Reaction Temperature | 135 °C | Reflux |

| Reaction Time | 4 hours | 6 hours |

| Yield | 75% | 71% |

| Purity (HPLC) | ≥95% | Not specified |

| Melting Point | 150-152 °C (for 6-nitroquinoline) | 100-102 °C |

Reaction Pathway

Caption: Synthetic pathway for this compound via Skraup synthesis and reduction.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a powerful alternative for the synthesis of aryl amines and can be applied to the synthesis of this compound from a suitable 6-haloquinoline precursor, such as 6-bromoquinoline. While a specific protocol for the direct amination of 6-bromoquinoline to this compound using an ammonia equivalent is described, the use of primary and secondary amines is more broadly exemplified in the literature.

Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig Amination

Note: This is a representative protocol based on established Buchwald-Hartwig amination procedures. Optimization may be required.

-

To an oven-dried Schlenk tube, add 6-bromoquinoline (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

-

Add a source of ammonia, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.2 mmol), which serves as an ammonia equivalent.

-

Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent, such as toluene or dioxane (5 mL), via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Data Presentation

| Parameter | Buchwald-Hartwig Amination |

| Starting Material | 6-Bromoquinoline |

| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Ammonia source (e.g., LHMDS), Base (e.g., NaOtBu) |

| Solvent | Toluene or Dioxane |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Yield | Dependent on specific conditions and optimization |

| Purity | Dependent on purification |

| Melting Point | 115-119 °C (literature value for this compound) |

Logical Relationship Diagram

Caption: Key components and conditions for the Buchwald-Hartwig amination.

Conclusion

This guide has detailed two effective methods for the laboratory synthesis of this compound. The Skraup synthesis followed by reduction is a well-established, high-yielding, and cost-effective method, though it involves harsh reaction conditions. The Buchwald-Hartwig amination represents a more modern approach with milder conditions and a broad substrate scope, offering an excellent alternative, particularly when functional group tolerance is a concern. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The provided protocols and data should serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

6-Aminoquinoline: A Technical Guide to its Fluorescence Mechanism and Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the fluorescence of 6-aminoquinoline (6-AQ), a vital fluorophore in various scientific applications. We will delve into its electronic transition mechanisms, spectral characteristics, and the environmental factors that modulate its emission, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Fluorescence Mechanism

The fluorescence of this compound originates from a π→π* electronic transition. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). A key characteristic of this compound is the involvement of an Intramolecular Charge Transfer (ICT) process. In the excited state, electron density shifts from the electron-donating amino group (-NH₂) to the electron-accepting quinoline ring system. This ICT results in an excited state that is significantly more polar than the ground state.[1]

The molecule then relaxes vibrationally to the lowest energy level of the S₁ state before returning to the ground state via the emission of a photon (fluorescence). The significant difference in polarity between the ground and excited states is fundamental to understanding the environmental sensitivity of its fluorescence spectrum.

Caption: Simplified Jablonski diagram for this compound.

Spectral Properties and Environmental Effects

The fluorescence of this compound is highly sensitive to its local environment, particularly solvent polarity and pH.

Solvatochromism: The Effect of Solvent Polarity

This compound exhibits pronounced solvatochromism, which is the change in its absorption or emission spectrum with a change in solvent polarity. Due to the highly polar ICT excited state, polar solvents stabilize the excited state more than the ground state. This stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum as solvent polarity increases.[1] Conversely, the absorption spectrum is less affected.[1] This large separation between the absorption and emission maxima in polar solvents is known as the Stokes shift.

Caption: Energy level shift in polar vs. non-polar solvents.

Effect of pH

The fluorescence of quinoline and its derivatives is often pH-dependent. The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation can significantly enhance fluorescence intensity.[2] In acidic solutions, the lone pair of electrons on the nitrogen is engaged in a bond with a proton, which can reduce non-radiative decay pathways and increase the fluorescence quantum yield.[2] Therefore, changes in pH can be used to modulate the fluorescence emission of this compound, a property leveraged in the development of pH sensors.

Caption: pH-dependent protonation and fluorescence of 6-AQ.

Quantitative Photophysical Data

While comprehensive photophysical data for the parent this compound molecule is sparse in the literature, the following tables summarize available spectral information and provide illustrative data for related derivatives to demonstrate typical properties.

Table 1: Spectral Properties of Aminoquinoline Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| This compound Schiff Base | Chloroform | - | - | 59-85 |

| This compound Schiff Base | DMSO | - | - | 65-150 |

| This compound Schiff Base | Methanol | - | - | 65-130 |

| Substituted Quinolines | Dichloromethane | ~350 | ~400 | ~50 |

Data for this compound derivatives are used to illustrate the significant impact of solvent polarity on Stokes shift, consistent with the ICT mechanism.

Table 2: Fluorescence Quantum Yields (Φf) of Aminoquinoline Derivatives

| Compound | Solvent | Φf |

|---|---|---|

| This compound Schiff Base | Chloroform | 0.12 - 0.80 |

| This compound Schiff Base | DMSO | 0.20 - 0.75 |

| this compound Schiff Base | Methanol | 0.13 - 0.85 |

Note: The quantum yield of aminoquinoline derivatives can be high but is heavily influenced by both molecular structure and the solvent environment.

Experimental Protocols

Measurement of Fluorescence Spectrum and Relative Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a well-characterized standard.

Materials:

-

This compound

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (the "sample") and the fluorescence standard in the chosen solvent.

-

-

Preparation of Dilutions:

-

Prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is kept below 0.1 to minimize inner filter effects. A typical absorbance range would be 0.02, 0.04, 0.06, 0.08, and 0.10.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance of each of the ten prepared solutions at the chosen excitation wavelength. The same excitation wavelength must be used for the sample and the standard.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure instrument settings (e.g., excitation/emission slit widths) are identical for all measurements.

-

Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the sample and the standard, plot a graph of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

-

Determine the gradient (slope) of the line for both plots.

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients from the plots.

-

ηsample and ηstd are the refractive indices of the sample and standard solvents, respectively.

-

References

The Role of 6-Aminoquinoline in Modern Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the precise quantification of amino acids is fundamental to understanding protein composition, metabolism, and the intricate cellular signaling pathways they govern. 6-Aminoquinoline, particularly in the form of its N-hydroxysuccinimidyl carbamate derivative (AQC), has emerged as a cornerstone reagent for the sensitive and reliable analysis of amino acids. This technical guide provides an in-depth exploration of the applications of this compound in proteomics, focusing on the well-established pre-column derivatization technique for chromatographic and mass spectrometric analysis. We will delve into the core chemistry, provide detailed experimental protocols, present quantitative data, and visualize the associated workflows and conceptual applications in signaling pathway analysis.

Core Application: Amino Acid Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

The primary role of this compound in proteomics is as a derivatizing agent. The AQC reagent reacts with the primary and secondary amines of amino acids to form stable, fluorescent urea derivatives. This derivatization is crucial for several reasons:

-

Enhanced Detection: Most amino acids lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging. The AQC tag imparts strong fluorescence and UV absorbance to the amino acids, significantly increasing the sensitivity of detection.[1][2]

-

Improved Chromatographic Separation: The hydrophobic AQC tag enhances the retention of otherwise polar amino acids on reverse-phase chromatography columns, leading to better separation and resolution.[2]

-

Stable Derivatives: The resulting AQC-amino acid derivatives are highly stable, allowing for automated analysis and sample storage for several days without significant degradation.[3][4]

The derivatization reaction is rapid and proceeds in a single step, making it amenable to high-throughput applications.

Chemical Reaction of AQC Derivatization

The core of the AQC derivatization method is the reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate with the amino group of an amino acid. This reaction results in the formation of a stable, fluorescent urea derivative and the release of N-hydroxysuccinimide (NHS).

References

- 1. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Cornerstone of Amine Analysis: A Technical Guide to 6-Aminoquinoline Derivatization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 6-Aminoquinoline (6-AQ) derivatization, a cornerstone technique in modern analytical chemistry and a versatile tool in drug discovery. This guide provides a comprehensive overview of the core reaction mechanisms, detailed experimental protocols, and a summary of quantitative data to empower researchers in leveraging this powerful methodology.

Core Principles of this compound Derivatization

This compound (6-AQ) itself is a versatile chemical intermediate used in the synthesis of various biologically active molecules, including antimalarial and anticancer agents, as well as fluorescent probes.[1][2] However, in the context of derivatization for analytical purposes, the most prominent reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[3][4][5] AQC is a highly reactive compound that rapidly and efficiently labels primary and secondary amines, such as those found in amino acids, peptides, and biogenic amines.

The primary application of 6-AQ derivatization lies in its ability to render otherwise difficult-to-analyze molecules more amenable to chromatographic separation and sensitive detection. The hydrophilic nature of many small amines, particularly amino acids, often leads to poor retention and peak shape in reversed-phase liquid chromatography (RPLC), which is a standard analytical technique. Derivatization with AQC introduces a hydrophobic 6-aminoquinolyl moiety, significantly improving the chromatographic behavior of the target analytes on RPLC columns.

Furthermore, the 6-aminoquinolyl group is a strong chromophore and fluorophore, enabling highly sensitive detection by ultraviolet (UV) or fluorescence detectors. The derivatized products are also readily ionizable, making them suitable for mass spectrometry (MS) detection, which provides additional selectivity and structural information.

Key Advantages of 6-AQ (AQC) Derivatization:

-

Rapid and Simple: The derivatization reaction is a straightforward, one-step process that is typically complete within minutes at room temperature or with gentle heating.

-

Stable Derivatives: The resulting urea derivatives are highly stable, allowing for sample storage for several days at room temperature without significant degradation, which is advantageous for batch processing and repeat analyses.

-

Improved Chromatography: The hydrophobic tag enhances retention and improves peak shape in reversed-phase chromatography.

-

Enhanced Sensitivity: The quinoline moiety provides strong UV absorbance and fluorescence, leading to low detection limits, often in the femtomole to picomole range.

-

Broad Applicability: The reagent reacts with a wide range of primary and secondary amines, making it suitable for the analysis of amino acids, peptides, and various biogenic amines.

-

MS Compatibility: The derivatives exhibit excellent ionization efficiency, making the method compatible with mass spectrometric detection for enhanced specificity.

The Derivatization Reaction Mechanism

The derivatization of amines with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a nucleophilic acyl substitution reaction. The primary or secondary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester group of the AQC molecule. This leads to the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. The excess reagent is hydrolyzed to this compound (AMQ) and N-hydroxysuccinimide.

Quantitative Data Summary

The efficiency and performance of 6-AQ derivatization are influenced by several factors, including pH, temperature, reaction time, and reagent concentration. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for AQC Derivatization

| Parameter | Recommended Value | Notes | Reference(s) |

| pH | 8.2 - 10.0 | Borate buffer is commonly used, but for MS applications, volatile buffers like ammonium acetate are preferred to avoid ion suppression. | |

| Temperature | Room Temperature to 55°C | Gentle heating can accelerate the reaction and ensure complete derivatization, especially for certain amino acids. | |

| Reaction Time | 1 - 10 minutes | The reaction is generally rapid. A 10-minute incubation at 55°C is a common protocol. | |

| Reagent Molar Excess | ≥ 3-fold | A sufficient molar excess of AQC is crucial for complete derivatization of all amines in the sample. |

Table 2: Performance Metrics of AQC Derivatization in Amino Acid Analysis

| Parameter | Typical Value | Detection Method | Reference(s) |

| Derivative Stability | Up to 1 week at room temperature | Fluorescence | |

| Linearity Range | 2.5 - 200 µM | Fluorescence | |

| Detection Limits (LOD) | 40 - 800 fmol | Fluorescence | |

| Detection Limits (LOD) | As low as 1.65 fmol | UPLC-ESI-MS/MS | |

| Retention Time RSD | < 1% | UPLC-MS | |

| Peak Area RSD | 1 - 2% | HPLC-UV/Fluorescence |

Experimental Protocols

This section provides a generalized experimental protocol for the derivatization of amino acids using the commercially available AccQ-Tag™ reagent (AQC), which is widely used in many laboratories.

Reagent Preparation

-

Derivatization Reagent (AQC): Reconstitute the lyophilized AQC reagent in the provided acetonitrile diluent. Vortex thoroughly to ensure complete dissolution. The reconstituted reagent should be used within a short period as specified by the manufacturer.

-

Borate Buffer: Prepare the borate buffer to the recommended concentration (e.g., 200 mM). For MS applications, a volatile buffer like 50 mM ammonium acetate (pH 9.3) can be substituted.

Standard and Sample Preparation

-

Standards: Prepare a stock solution of amino acid standards. A typical concentration is 2.5 mM for each amino acid. Further dilute the stock solution to create a series of calibration standards.

-

Samples: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 22 hours) to release the constituent amino acids. Neutralize the hydrolysate before derivatization. For biological fluids, deproteinization (e.g., with acetonitrile or perchloric acid) is necessary, followed by centrifugation to remove precipitated proteins.

Derivatization Procedure

-

To 10 µL of the amino acid standard or sample, add 70 µL of borate buffer (or the alternative MS-compatible buffer).

-

Add 20 µL of the reconstituted AQC reagent.

-

Vortex the mixture immediately and thoroughly for at least 30 seconds.

-

Incubate the reaction mixture at 55°C for 10 minutes.

-

After incubation, the sample is ready for injection into the HPLC or UPLC system.

Applications in Drug Development and Research

While the primary application of 6-AQ derivatization is in quantitative analysis, the this compound scaffold is also of significant interest in drug discovery and development. Various derivatives of this compound have been synthesized and evaluated for a range of therapeutic activities.

-

Antibacterial Agents: Novel 6-amino-8-methylquinolone derivatives have shown potent in vitro antibacterial activity, particularly against Gram-positive bacteria.

-

Antimalarial Drugs: this compound derivatives are a hot topic in the screening for new antimalarial agents, driven by the emergence of drug-resistant malaria parasites.

-

Anticancer Agents: Some this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Fluorescent Probes: The inherent fluorescent properties of the quinoline ring system make 6-AQ derivatives valuable as fluorescent probes for biological imaging and sensing applications. For instance, they have been used to develop sensors for metal ions like zinc.

The derivatization of a parent drug molecule with a this compound moiety can also be a strategy in drug development to:

-

Improve Pharmacokinetic Properties: By modifying the lipophilicity and other physicochemical properties of a drug.

-

Enable Bioanalytical Method Development: For tracking the drug and its metabolites in biological systems.

Conclusion

This compound derivatization, particularly through the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), represents a robust, sensitive, and versatile technique for the analysis of primary and secondary amines. Its simple and rapid reaction, coupled with the formation of stable and highly detectable derivatives, has made it an indispensable tool in proteomics, metabolomics, and food science. Beyond its analytical utility, the this compound scaffold serves as a valuable pharmacophore in the development of new therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively apply this powerful chemical tool to a wide array of scientific challenges.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]

- 5. synchem.de [synchem.de]

A Comprehensive Technical Guide to the Solubility of 6-Aminoquinoline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 6-aminoquinoline, a crucial parameter for its application in research, particularly in pharmaceutical development. Due to its role as an intermediate in the synthesis of various therapeutic agents, understanding its behavior in different solvents is paramount for reaction optimization, formulation, and analytical method development.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This physicochemical property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The solubility of a compound like this compound, which possesses both a polar amino group and a larger, less polar quinoline ring system, can be complex and highly dependent on the solvent's nature.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a compilation of available qualitative and quantitative information is presented below. The data highlights the compound's general solubility characteristics in a range of common laboratory solvents.

| Solvent | Chemical Class | Polarity | Solubility |

| Water | Protic | High | Insoluble / Sparingly Soluble[1][2][3][4] |

| Methanol | Protic (Alcohol) | High | Soluble[1] |

| Ethanol | Protic (Alcohol) | High | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | ≥ 200 mg/mL |

| Chloroform | Halogenated | Medium | Soluble |

| Benzene | Aromatic | Low | Soluble |

Experimental Protocol for Solubility Determination

The following is a representative thermodynamic solubility determination protocol based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is suitable for accurately determining the equilibrium solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with a suitable buffer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered sample solutions by HPLC. A suitable HPLC method for this compound would involve a reverse-phase column and a mobile phase of acetonitrile and water.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions using the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships in the study of this compound solubility.

References

physical properties of 6-Aminoquinoline melting and boiling point

An In-depth Technical Guide to the Physical Properties of 6-Aminoquinoline: Melting and Boiling Point

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₈N₂. It serves as a crucial building block in medicinal chemistry and drug development, forming the core structure of various pharmacologically active agents. Its utility as an internal standard in analytical procedures, such as high-performance liquid chromatography (HPLC), and as a fluorescent derivatizing agent for biochemical detection underscores its importance in research. A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its synthesis, purification, and application in various scientific endeavors.

Physical Properties of this compound

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance. For this compound, these properties have been well-documented in the scientific literature.

| Physical Property | Value | Conditions |

| Melting Point | 115-119 °C | (lit.)[1][2][3] |

| 116 °C | ||

| Boiling Point | 187 °C | at 11 mmHg |

| 146 °C | at 0.3 mmHg (lit.) | |

| 192-195 °C | at 14.0 mmHg |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound characterization. The following are generalized experimental protocols for these measurements.

Melting Point Determination

The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound. The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, often alongside a thermometer or a digital temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is reported as the melting point.

An alternative method for melting point determination is Differential Scanning Calorimetry (DSC), which measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical property is crucial for the identification and purification of liquid compounds, often determined through methods like distillation or the capillary method. It is important to note that the boiling point is pressure-dependent; a reduction in pressure lowers the boiling point.

Methodology (Micro-Boiling Point Determination):

-

Sample Preparation: A small volume (a few milliliters) of the liquid this compound is placed into a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil) or an aluminum block.

-

Heating and Observation: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and the liquid begins to vaporize.

-

Data Recording: Heating is discontinued when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination via the Micro-Capillary Method.

References

understanding the reactivity of 6-Aminoquinoline with amines

An In-depth Technical Guide to the Reactivity of 6-Aminoquinoline with Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary synthetic methodologies involving the reaction of quinoline precursors with amines to yield this compound derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The functionalization of the quinoline ring, particularly at the 6-position with various amino groups, is a critical strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[1][4]

This document details the core chemical reactions, provides specific experimental protocols, summarizes quantitative data for comparative analysis, and illustrates key processes and mechanisms through diagrams.

Core Synthetic Methodologies

The synthesis of this compound derivatives from halo-quinoline precursors and amines is predominantly achieved through two powerful catalytic and non-catalytic methods: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). A related palladium-catalyzed method, aminocarbonylation, provides access to valuable amide derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide (or triflate). It is particularly valuable for its broad substrate scope, functional group tolerance, and generally high yields. The reaction has been successfully applied to the synthesis of a variety of this compound derivatives.

General Reaction Scheme:

The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DDPF, as well as sterically hindered monodentate ligands, being commonly employed to improve reaction rates and yields.

Quantitative Data for Buchwald-Hartwig Amination

| Starting Material | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 85 | |

| 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 81 | |

| 2-Aryl-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 60-88 | |

| 2-Aryl-6-bromo-4-trifluoromethyl-quinoline | Pyrrolidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 65-85 |

Experimental Protocol: Synthesis of 6-Morpholinoquinoline Derivative

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-aryl-6-bromo-4-trifluoromethyl-quinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.075 eq), and Cs₂CO₃ (2.0 eq).

-

Atmosphere Control: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

-

Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath for 12 hours, with constant stirring.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-morpholinoquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (amine) attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group (typically a halide). For quinolines, the presence of the nitrogen atom and other electron-withdrawing groups activates the ring towards nucleophilic attack.

Quantitative Data for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 7 | Good | |

| 4-Chloroquinoline | Aniline | Ethanol | Reflux | 4-6 | Moderate-Good | |

| 7-Substituted-4-chloroquinoline | Butylamine | Neat | Reflux | N/A | Good | |

| 5-Nitroquinoline N-oxide | Morpholine | Aqueous Dioxane | N/A | N/A | Moderate-Excellent |

Experimental Protocol: General Synthesis of 4-Aminoquinolines via SNAr

-

Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

-

Reagent Addition: Add the desired amine (1.1-1.5 eq) to the solution. For less reactive amines, a catalytic amount of acid (e.g., HCl) can be added.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (or an appropriate high temperature, often >120 °C) with vigorous stirring for 4-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., 10% NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of 6-haloquinolines provides an efficient route to quinoline-6-carboxamides and quinoline-6-glyoxylamides, which are important motifs in medicinal chemistry. This reaction involves a palladium catalyst, an amine nucleophile, and carbon monoxide (CO). The selectivity towards single carbonylation (amides) versus double carbonylation (ketoamides) is highly dependent on the reaction conditions, particularly CO pressure and the choice of phosphine ligand.

-

High Selectivity for Amides: Achieved with bidentate ligands like XantPhos under atmospheric CO pressure.

-

High Selectivity for Ketoamides: Achieved with monodentate ligands like PPh₃ under high CO pressure (e.g., 40 bar).

Quantitative Data for Selective Aminocarbonylation of 6-Iodoquinoline

Table 3.1: Synthesis of Quinoline-6-carboxamides (Single Carbonylation) Conditions: Pd(OAc)₂, XantPhos, Et₃N, DMF, 1 bar CO, 50 °C

| Amine Nucleophile | Time (h) | Yield (%) |

| tert-Butylamine | 6 | 98 |

| Cyclohexylamine | 2 | 96 |

| Morpholine | 2 | 97 |

| Aniline | 6 | 85 |

| Benzylamine | 2 | 95 |

Table 3.2: Synthesis of Quinoline-6-glyoxylamides (Double Carbonylation) Conditions: Pd(OAc)₂, 2 PPh₃, Et₃N, DMF, 40 bar CO, 50 °C

| Amine Nucleophile | Time (h) | Yield (%) |

| tert-Butylamine | 6 | 63 |

| Cyclohexylamine | 2 | 58 |

| Morpholine | 2 | 61 |

| Piperidine | 2 | 55 |

| Benzylamine | 2 | 52 |

Experimental Protocol: Selective Synthesis of Quinoline-6-carboxamides

-

Setup: In a two-necked flask equipped with a CO balloon, add 6-iodoquinoline (1.0 mmol), Pd(OAc)₂ (0.025 mmol), XantPhos (0.025 mmol), and the amine nucleophile (1.1-1.5 mmol).

-

Atmosphere Control: Purge the flask with argon.

-

Reagent Addition: Add dry DMF (10 mL) and Et₃N (0.5 mL).

-

Reaction: Replace the argon atmosphere with carbon monoxide from the balloon (1 bar). Heat the reaction mixture to 50 °C and stir for the time indicated in Table 3.1.

-

Workup and Purification: After the reaction, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired quinoline-6-carboxamide.

Application in Drug Development

The ability to synthesize a diverse library of this compound derivatives is fundamental to structure-activity relationship (SAR) studies. These reactions allow for the systematic modification of the amine substituent at the 6-position, which can significantly impact a compound's biological target binding, solubility, and metabolic stability.

References

Methodological & Application

Application Notes and Protocols for 6-Aminoquinoline in HPLC-Based Amino Acid Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely adopted technique for this purpose due to its high sensitivity and reproducibility.[1][2][3] This document provides a detailed application note and protocol for the quantification of amino acids using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a pre-column derivatization reagent. AQC reacts rapidly with both primary and secondary amino acids to form highly stable, fluorescent derivatives, allowing for sensitive detection by both UV and fluorescence detectors.[1][4]

Principle of the Method

The methodology is centered on the pre-column derivatization of amino acids with AQC. The AQC reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with the amino groups of the analytes in a straightforward, single-step reaction to produce stable, fluorescent adducts. These derivatives are then separated using reversed-phase HPLC and quantified using either UV or fluorescence detection. The excess AQC reagent hydrolyzes to form 6-aminoquinoline (AMQ), which, along with other minor by-products, does not interfere with the separation and quantification of the derivatized amino acids.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and HPLC analysis.

Reagents and Materials

-

AQC Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (e.g., Waters AccQ•Fluor™ Reagent).

-

Reagent Diluent: Acetonitrile, HPLC grade.

-

Borate Buffer: 0.2 M Borate buffer, pH 8.8.

-

Mobile Phase A: 0.1 M Acetate buffer, pH 5.0-6.4 (pH adjusted with phosphoric acid).

-

Mobile Phase B: Acetonitrile/Water (60:40, v/v).

-

Amino Acid Standards: A certified standard mixture of amino acids.

-

Hydrolysis Reagent (for protein/peptide samples): 6 N Hydrochloric acid (HCl) containing 0.1% phenol.

-

Deionized Water: High-purity, 18.2 MΩ·cm.

-

HPLC Vials and Syringe Filters: 0.22 µm pore size.

Equipment

-

HPLC System: A quaternary or binary HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or fluorescence detector.

-

Reversed-Phase HPLC Column: C18 column (e.g., Lichrospher 100 RP-18e, 5 µm, 250 x 4.0 mm).

-

Heating Block or Water Bath: Capable of maintaining 55°C.

-

Vortex Mixer.

-

pH Meter.

-

Vacuum Centrifuge (optional).

Sample Preparation

For Free Amino Acid Analysis: Samples containing free amino acids may only require filtration before derivatization. If the sample matrix is complex, protein precipitation may be necessary. For plasma samples, 100 µL of plasma can be added to 400 µL of acetonitrile, vortexed, and centrifuged to precipitate proteins.

For Protein/Peptide Hydrolysis: To analyze the amino acid composition of proteins or peptides, acid hydrolysis is required to break the peptide bonds.

-

Place the protein/peptide sample into a hydrolysis tube.

-

Add a sufficient volume of 6 N HCl with 0.1% phenol.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation of susceptible amino acids.

-

Heat at 110°C for 24 hours.

-

After hydrolysis, cool the sample and dry it using a vacuum centrifuge or a stream of nitrogen to remove the acid.

-

Reconstitute the dried hydrolysate in a suitable solvent, such as 0.1 N HCl, before derivatization.

AQC Derivatization Protocol

-

Reagent Preparation: Reconstitute the AQC reagent powder in acetonitrile according to the manufacturer's instructions to a final concentration of approximately 2-3 mg/mL.

-

Sample Buffering: In an HPLC vial, mix 10 µL of the amino acid standard or sample with 70 µL of 0.2 M borate buffer (pH 8.8). The optimal pH for the derivatization reaction is between 8.2 and 10.1. If the sample is acidic, neutralization with NaOH may be required.

-

Derivatization Reaction: Add 20 µL of the prepared AQC reagent solution to the buffered sample.

-

Mixing: Immediately vortex the mixture for a few seconds.

-

Heating: Heat the vial at 55°C for 10 minutes to ensure complete derivatization and to accelerate the conversion of a minor tyrosine side-product to the stable mono-derivatized form.

-

Cooling: Allow the sample to cool to room temperature. The derivatized sample is now ready for HPLC analysis. The AQC derivatives are stable for several days at room temperature.

HPLC Analysis

-

Column: WATREX 250x4 mm Amino Acid-AQC 5 µm with a 20x4 mm guard column.

-

Mobile Phase A: 0.1 M acetate buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile/Water (60:40, v/v).

-

Flow Rate: 2 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 37°C.

-

Detection:

-

Fluorescence: Excitation at 250 nm, Emission at 395 nm.

-

UV: 254 nm.

-

Gradient Elution Profile:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 11.5 | 16 |

| 11.75 | 25 |

| 15.0 | 30 |

| 17.5 | 35 |

| 21.0 | 60 |

This is an example gradient and may require optimization based on the specific column and HPLC system used.

Quantitative Data

Table 1: Retention Times of AQC-Derivatized Amino Acids

The following table provides approximate retention coefficients (RC) for various amino acid derivatives using the AccQ•Tag method with an eluent pH of 5.80. The RC is the retention time of the amino acid divided by the retention time of Phenylalanine.

| Amino Acid | Retention Coefficient (RC) |

| Aspartic Acid | 0.257 |

| Glutamic Acid | 0.324 |

| Serine | 0.426 |

| Asparagine | 0.439 |

| Glycine | 0.478 |

| Glutamine | 0.511 |

| Histidine | 0.536 |

| Threonine | 0.596 |

| Arginine | 0.613 |

| Alanine | 0.625 |

| Proline | 0.689 |

| Tyrosine | 0.779 |

| Cystine | 0.793 |

| Valine | 0.801 |

| Methionine | 0.826 |

| Lysine | 0.893 |

| Isoleucine | 0.938 |

| Leucine | 0.956 |

| Phenylalanine | 1.000 |

Note: Retention times can vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Performance Characteristics of the AQC-HPLC Method

This table summarizes typical performance data for the AQC method, demonstrating its suitability for quantitative analysis.

| Parameter | Value | Reference |

| Linearity Range | 2.5 to 100 pmol/µL | |

| Correlation Coefficient (R²) | > 0.998 | |

| Recovery | 95 to 106 % | |

| Limit of Detection (LOD) - Fluorescence | 0.016 - 0.367 µM | |

| Limit of Quantification (LOQ) - Fluorescence | 0.044 - 1.073 µM | |

| LOD - UV | ~0.4 pmol | |

| Retention Time Precision (RSD) | < 0.5 % | |

| Peak Area Precision (RSD) | < 2.5 % |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for amino acid quantification using the this compound HPLC protocol.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction and logical steps involved in the AQC derivatization process.

References

Application Notes and Protocols for 6-Aminoquinoline Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of primary and secondary amines using 6-Aminoquinoline (6-AQ), a widely adopted pre-column derivatization technique for chromatographic analysis, particularly for amino acids.

Introduction

Pre-column derivatization is a crucial step in the analysis of compounds that lack a suitable chromophore or fluorophore for sensitive detection. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amines has become a popular and robust method.[1][2] This technique, commercially known as the AccQ-Tag method, yields highly stable and fluorescent derivatives that can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.[3][4] The resulting derivatives are stable for extended periods, allowing for batch processing and re-analysis if necessary.

The AQC reagent reacts with amino groups in a simple, one-step procedure to form stable urea derivatives. Excess reagent hydrolyzes to this compound (AMQ), N-hydroxysuccinimide, and CO2, and while AMQ can further react with the reagent, these byproducts typically do not interfere with the chromatographic separation and quantification of the derivatized analytes.

Reaction Mechanism

The derivatization process involves the reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) with primary and secondary amines. The N-hydroxysuccinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by the amino group on the carbonyl carbon of the carbamate. This results in the formation of a highly fluorescent and stable urea derivative.

Caption: Chemical reaction of this compound derivatization.

Experimental Protocol

This protocol outlines the steps for the derivatization of amino acids using the this compound (AQC) method.

Materials:

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent

-

Borate buffer (pH 8.2-8.8)

-

Acetonitrile

-

Sample containing amino acids

-

Heating block or water bath

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Reagent Preparation:

-

Dissolve the AQC reagent powder in acetonitrile to the desired concentration. It is recommended to prepare this solution fresh.

-

-

Sample Preparation:

-

Ensure the sample is free of particulates. Centrifuge or filter if necessary.

-

The optimal pH for the derivatization reaction is between 8.2 and 9.0.

-

If the sample is acidic (e.g., protein hydrolysate in HCl), it must be neutralized. Add an appropriate amount of base (e.g., NaOH) to adjust the pH.

-

Remove substances that can interfere with the derivatization, such as primary and secondary amine-containing buffers (e.g., Tris) and lipids.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

70 µL of Borate Buffer

-

10 µL of your sample or standard

-

20 µL of the AQC reagent solution

-

-

Immediately vortex the mixture for 30-60 seconds to ensure complete mixing.

-

The reaction is rapid and proceeds to completion within seconds for primary amino acids.

-

-

Heating Step:

-

Incubate the reaction mixture at 55°C for 10 minutes. This step ensures the complete derivatization of tyrosine and stabilizes the derivatives.

-

-

Analysis:

-

The derivatized sample is now ready for injection into the HPLC system.

-

The derivatives are stable for up to one week at room temperature, allowing for flexibility in analysis scheduling.

-

Caption: Experimental workflow for this compound derivatization.

Data Presentation

Table 1: Reagent and Sample Volumes for Derivatization

| Component | Volume | Purpose |

| Borate Buffer | 70 µL | Maintain optimal pH for the reaction. |

| Sample/Standard | 10 µL | Source of amino acids for derivatization. |

| AQC Reagent | 20 µL | Derivatizing agent. |

| Total Volume | 100 µL |

Table 2: Typical HPLC Parameters for Analysis of 6-AQ Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., AccQ-Tag Column) |

| Mobile Phase A | Aqueous buffer (e.g., acetate-phosphate buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of derivatized amino acids |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | 37°C |

| Detection | UV at 254 nm or Fluorescence (Excitation: 250 nm, Emission: 395 nm) |

Table 3: Comparison of this compound (AQC) with Other Derivatization Reagents

| Reagent | Advantages | Disadvantages |

| This compound (AQC) | - Stable derivatives- Reacts with primary and secondary amines- Minimal interference from byproducts- Rapid reaction | - Requires removal of excess reagent for some applications |

| Phenylisothiocyanate (PITC) | - Reacts with primary and secondary amines | - Derivatives are less stable than AQC derivatives- Reagent is toxic- Complex sample preparation |

| o-Phthalaldehyde (OPA) | - Rapid reaction- No fluorescence from excess reagent | - Only reacts with primary amines- Derivatives are unstable |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | - Highly fluorescent derivatives | - Excess reagent must be removed- Longer reaction time |

Conclusion